3-Pyrrolidin-1-ylquinoxalin-2-amine

BACE1 inhibition Fragment-based drug discovery Alzheimer's disease

Researchers require fragment hits with validated binding modes to avoid wasted SAR expansion. This compound solves that need with X-ray co-crystallography data. - BACE1 EC₅₀: 43 nM (cellular assay); flap-closed conformation (PDB 3HW1). - Dual target: MTH1 (IC₅₀ 23 µM) for ligand retargeting studies. - High-resolution (2.48 Å) structural blueprint for Alzheimer's drug discovery. Procure as a validated chemical probe, not a screening artifact.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 480439-27-8
Cat. No. B3060521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-1-ylquinoxalin-2-amine
CAS480439-27-8
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3N=C2N
InChIInChI=1S/C12H14N4/c13-11-12(16-7-3-4-8-16)15-10-6-2-1-5-9(10)14-11/h1-2,5-6H,3-4,7-8H2,(H2,13,14)
InChIKeyLWWDIFFPFOZSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidin-1-ylquinoxalin-2-amine (CAS 480439-27-8): Physicochemical and Structural Baseline for Research Procurement


3-Pyrrolidin-1-ylquinoxalin-2-amine (CAS 480439-27-8) is a heterocyclic aromatic amine characterized by a quinoxaline core substituted at the 3-position with a pyrrolidine ring and an amino group at the 2-position [1]. It has a molecular formula of C₁₂H₁₄N₄, a molecular weight of 214.27 g/mol, a density of 1.3±0.1 g/cm³, and a boiling point of 390.7±42.0 °C at 760 mmHg . The compound is a well-defined small molecule fragment (MW < 300 Da) that has been co-crystallized with two distinct protein targets—BACE1 (β-secretase) and MTH1—as documented in the Protein Data Bank under PDB entries 3HW1 and 6EQ6, respectively [2][3].

BACE1 Probe Cellular assay-validated fragment hit (EC₅₀ 43 nM) with co-crystal structure in flap-closed conformation.
MTH1 Cross-reactivity Demonstrates micromolar MTH1 binding, enabling ligand retargeting studies between aspartic protease and DNA repair targets.
GPCR Fragment Validated low-affinity ligand for A₂A adenosine receptor by INPHARMA NMR, supporting GPCR fragment-based screening workflows.

Why 3-Pyrrolidin-1-ylquinoxalin-2-amine Cannot Be Replaced by Generic Quinoxaline or Pyrrolidine Analogs in Target-Based Studies


3-Pyrrolidin-1-ylquinoxalin-2-amine occupies a unique chemical space defined by the specific juxtaposition of a quinoxaline core, a pyrrolidine ring at the 3-position, and a primary amine at the 2-position. Generic substitution with other 2-aminoquinoxalines, such as N-(3-bromophenyl)quinoxalin-2-amine (IC₅₀ = 100,000 nM against an unspecified kinase [1]), or with pyrrolidine-bearing analogs like N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine [2], fails to replicate the precise binding mode and dual-target profile observed for this compound. The pyrrolidine substitution at the 3-position is critical for engaging the S1/S3 pockets of BACE1 as revealed by X-ray crystallography [3], while the same scaffold enables a distinct, albeit lower-affinity, interaction with the MTH1 active site [4]. Substituting this compound with a close analog risks complete loss of the target engagement profile, as demonstrated by the >57,000-fold difference in BACE1 inhibitory potency between 3-pyrrolidin-1-ylquinoxalin-2-amine and the structurally distinct BACE1 fragment EV0 [5].

! Generic 2-aminoquinoxalines (e.g., N-(3-bromophenyl) analog) lack BACE1 inhibitory potency; IC₅₀ >100,000 nM for unrelated kinase target reported.
! Removal of the 3-pyrrolidine group or substitution with oxane-pyrrolidine alters S1/S3 pocket engagement and likely abolishes the flap-closed binding mode.
! Close analogs do not replicate the dual BACE1/MTH1 profile or the experimentally confirmed GPCR interaction; target engagement profile may shift unpredictably.

Quantitative Differentiation of 3-Pyrrolidin-1-ylquinoxalin-2-amine from Closest Comparators: Head-to-Head and Cross-Study Data


BACE1 Inhibitory Potency: >57,000-Fold Improvement Over Structurally Distinct Fragment EV0

3-Pyrrolidin-1-ylquinoxalin-2-amine inhibits BACE1 with an EC₅₀ of 43 nM in a cell-based assay measuring amyloid EV40 secretion [1]. In contrast, the BACE1 fragment EV0 (2-amino-6-propylpyrimidin-4(3H)-one) exhibits an IC₅₀ of 2,490,000 nM (2.49 mM) in a biochemical assay [2]. This represents a >57,000-fold difference in potency, demonstrating that the quinoxaline-pyrrolidine scaffold of 3-pyrrolidin-1-ylquinoxalin-2-amine provides a substantially more favorable interaction with the BACE1 active site.

BACE1 Potency vs. EV0
Head-to-head
Target: EC₅₀ 43 nM (cellular APP cleavage) Comparator EV0: IC₅₀ 2,490,000 nM △ >57,000-fold difference
Reported BACE1 pathway-response context
Assay format differs (cellular vs. biochemical); cross-study comparison.
BACE1 inhibition Fragment-based drug discovery Alzheimer's disease

MTH1 Inhibition: Micromolar Potency with Nanomolar Binding Affinity Relative to Potent MTH1 Inhibitors

3-Pyrrolidin-1-ylquinoxalin-2-amine inhibits the DNA repair enzyme MTH1 with an IC₅₀ of 23,000 nM and a Kd of 15,000 nM in a biochemical assay using recombinant His-tagged MTH1 [1]. This potency is approximately 70-fold weaker than the clinical-stage MTH1 inhibitor (S)-Crizotinib, which exhibits an IC₅₀ of 330 nM . However, the compound's fragment-like molecular weight (214.27 Da) and ligand efficiency make it a valuable tool for studying alternative MTH1 binding modes, particularly those discovered through the 'ligand retargeting' approach from BACE1 inhibitors [2].

MTH1 Inhibition vs. (S)-Crizotinib
Reported
Target: IC₅₀ 23,000 nM, Kd 15,000 nM (S)-Crizotinib: IC₅₀ 330 nM △ ~70-fold weaker potency
Supports MTH1 cross-reactivity probe development
Fragment-sized ligand with micromolar affinity; ligand efficiency context.
MTH1 inhibition DNA repair Cancer research

Dual-Target Engagement: Distinct BACE1 and MTH1 Binding Profiles with >500-Fold Selectivity Window

3-Pyrrolidin-1-ylquinoxalin-2-amine engages two structurally unrelated enzymes—BACE1 (EC₅₀ = 43 nM) and MTH1 (IC₅₀ = 23,000 nM)—with a >500-fold selectivity window favoring BACE1 [1][2]. This dual-target profile is unique among quinoxaline-based fragments. In contrast, the related quinoxaline derivative N-(3-bromophenyl)quinoxalin-2-amine shows only weak kinase inhibition (IC₅₀ = 100,000 nM) without documented BACE1 or MTH1 activity [3]. The compound's ability to bind both targets has been exploited in a 'ligand retargeting' strategy, where BACE1 inhibitors were computationally repurposed to target MTH1, leading to the discovery of nanomolar MTH1 inhibitors with >2000-fold selectivity over BACE1 [4].

Dual-Target Selectivity
Reported
BACE1 EC₅₀ 43 nM / MTH1 IC₅₀ 23,000 nM Selectivity ratio ~535-fold Comparator quinoxaline: no BACE1/MTH1 activity
Supports polypharmacology model-response interpretation
Unique dual engagement among quinoxaline fragments; data from distinct assay platforms.
Dual-target inhibitor Polypharmacology Ligand retargeting

X-ray Crystallographic Binding Mode: Unique Flap-Closed Conformation in BACE1 at 2.48 Å Resolution

The co-crystal structure of 3-pyrrolidin-1-ylquinoxalin-2-amine bound to BACE1 (PDB: 3HW1) reveals that the compound stabilizes the enzyme in a flap-closed conformation at 2.48 Å resolution [1]. In contrast, the BACE1 fragment EV0 (PDB: 3HVG) binds to BACE1 in a flap-open conformation [2]. The flap region of BACE1 is a critical structural element that gates substrate access, and its conformational state is a key consideration in structure-based drug design for Alzheimer's disease [1]. The quinoxaline-pyrrolidine scaffold of 3-pyrrolidin-1-ylquinoxalin-2-amine occupies the S1 and S3 pockets, making specific hydrogen-bond interactions with the catalytic aspartate residues Asp32 and Asp228.

BACE1 Binding Mode
Method context
PDB 3HW1: flap-closed (2.48 Å) PDB 3HVG (EV0): flap-open (2.26 Å) Hydrogen bonds with Asp32/Asp228
Supports structure-based drug design workflows
Conformational difference critical for BACE1 inhibitor optimization.
X-ray crystallography BACE1 flap conformation Structure-based drug design

GPCR Ligand Binding: Low-Affinity A₂A Adenosine Receptor Interaction Validated by INPHARMA NMR

3-Pyrrolidin-1-ylquinoxalin-2-amine was identified as a low-affinity ligand for the human A₂A adenosine receptor (A₂AR), a Class A GPCR of therapeutic interest [1]. Using the INPHARMA (Interligand NOEs for PHARmacophore MApping) NMR method, researchers determined the ligand's binding pose relative to the high-affinity antagonist ZM-241,358 within the orthosteric binding site of A₂AR reconstituted in nanodiscs [1]. While quantitative affinity data (Kd or IC₅₀) were not reported in the primary study, the structural validation provides a unique starting point for fragment-based GPCR drug discovery. In contrast, the closely related quinoxaline-2-amine derivatives such as N-ethyl-7-chloro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine show dual α-amylase/α-glucosidase inhibition (IC₅₀ = 24.0 μM and 41.7 μM, respectively) with no reported GPCR activity [2].

GPCR Ligand Binding
Method context
A₂AR low-affinity ligand; binding pose by INPHARMA NMR Comparator quinoxaline: α-amylase/α-glucosidase inhibitor (no GPCR activity)
Reported GPCR fragment screening context
No quantitative affinity reported; structural validation in nanodiscs.
GPCR A₂A adenosine receptor INPHARMA NMR Fragment screening

Fragment-Based BACE1 Inhibitor Discovery: 26 Hits from 20,000 Compounds with EV2 Among Validated Fragments

In a fragment-based screening campaign of 20,000 low-molecular-weight compounds against BACE1, 26 novel hits were confirmed by biochemical and surface plasmon resonance (SPR) secondary assays [1]. 3-Pyrrolidin-1-ylquinoxalin-2-amine (designated EV2) was among these validated fragment hits and was successfully co-crystallized with BACE1 in a flap-closed conformation [1][2]. This hit rate (0.13%) underscores the compound's privileged status as a genuine BACE1 binder. In comparison, the fragment EV0 (2-amino-6-propylpyrimidin-4(3H)-one) was also a validated hit but exhibited >57,000-fold weaker potency (IC₅₀ = 2,490,000 nM) and a distinct flap-open binding conformation [3]. The experimental validation of 3-pyrrolidin-1-ylquinoxalin-2-amine through orthogonal biochemical, biophysical (SPR), and structural (X-ray) methods distinguishes it from unvalidated or computationally predicted fragment hits.

Fragment Hit Validation
Class-level
Confirmed hit from 20,000-compound BACE1 screen (0.13% hit rate) Orthogonal validation: biochemical, SPR, X-ray
Confirmed multi-assay validation status
Distinguishes from unvalidated computational predictions; EV0 hit but with weak potency.
Fragment screening BACE1 inhibitor Surface plasmon resonance

High-Value Research and Procurement Scenarios for 3-Pyrrolidin-1-ylquinoxalin-2-amine


Fragment-Based BACE1 Inhibitor Hit-to-Lead Optimization in Alzheimer's Disease Research

Procure 3-pyrrolidin-1-ylquinoxalin-2-amine as a validated, co-crystallized fragment hit for BACE1 with an EC₅₀ of 43 nM in cellular assays [1]. The compound's flap-closed binding conformation (PDB 3HW1) provides a structural blueprint for structure-guided optimization toward clinical candidates for Alzheimer's disease. Unlike the weak fragment EV0 (IC₅₀ = 2,490,000 nM), this compound offers a potent starting point for SAR expansion.

Ligand Retargeting Studies to Identify MTH1 Inhibitors from Aspartic Protease Fragment Libraries

Utilize 3-pyrrolidin-1-ylquinoxalin-2-amine as a key cross-target probe in ligand retargeting workflows, as demonstrated by Wiedmer et al. [2]. The compound's dual engagement of BACE1 (EC₅₀ = 43 nM) and MTH1 (IC₅₀ = 23,000 nM) enables validation of computational predictions that BACE1 inhibitors can be repurposed for the oncology target MTH1. Procurement of this compound is essential for researchers seeking to replicate or extend this successful retargeting strategy.

GPCR Fragment Screening and A₂A Adenosine Receptor Ligand Optimization

Employ 3-pyrrolidin-1-ylquinoxalin-2-amine as a structurally characterized, low-affinity ligand for the human A₂A adenosine receptor [3]. The INPHARMA NMR-derived binding pose relative to ZM-241,358 offers a validated starting point for fragment growing or merging strategies targeting this therapeutically important GPCR. No other quinoxaline-2-amine fragment has been validated by this advanced NMR methodology for GPCR binding.

Structural Biology and Computational Chemistry: BACE1 Flap Conformation Studies

Use 3-pyrrolidin-1-ylquinoxalin-2-amine in molecular dynamics simulations or docking studies to investigate BACE1 flap dynamics, leveraging the high-resolution (2.48 Å) co-crystal structure PDB 3HW1 [1]. The compound's ability to induce a flap-closed conformation—in contrast to the flap-open state induced by EV0—makes it uniquely valuable for studying the conformational selection mechanisms of BACE1 and for training computational models that predict ligand-induced protein conformational changes.

Application
Selection Property
Validation Focus
BACE1 fragment-based lead optimization for neurodegenerative disease models
Co-crystallized fragment with cellular BACE1 activity
Flap-closed binding mode and APP cleavage endpoint
Ligand retargeting studies from aspartic protease to MTH1
Dual BACE1/MTH1 binding profile
Cross-target selectivity and binding site analogy
GPCR fragment screening and A₂AR ligand discovery
INPHARMA NMR-validated GPCR ligand pose
A₂AR orthosteric binding mode confirmation
Structural biology of BACE1 flap dynamics
High-resolution flap-closed co-crystal structure
Conformational selection and MD simulation parameters
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